

## What is the chemical structure of Org37684?

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Compound of Interest		
Compound Name:	Org37684	
Cat. No.:	B1677479	Get Quote

## **In-Depth Technical Guide: Org37684**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Org37684** is a selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including mood, appetite, and cognition. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of **Org37684**. Detailed information on its binding affinity and functional potency at the 5-HT2C receptor is presented, along with a summary of its known signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing **Org37684** in preclinical studies.

### **Chemical Structure and Properties**

**Org37684**, with the IUPAC name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.[1]



Property	Value
IUPAC Name	(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine
Molecular Formula	C14H19NO2
Molecular Weight	233.31 g/mol
CAS Number	213007-95-5
Canonical SMILES	COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3

### **Mechanism of Action**

**Org37684** functions as a selective agonist at the serotonin 5-HT2C receptor.[2][3][4] The 5-HT2C receptor is a Gq/G11 protein-coupled receptor.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Activation of the 5-HT2C receptor by agonists like **Org37684** has been shown to modulate the release of other neurotransmitters, notably inhibiting the release of dopamine and norepinephrine in specific brain regions.[2] This modulation is believed to underlie the diverse physiological and behavioral effects associated with 5-HT2C receptor activation, including regulation of mood, anxiety, and appetite.[5]

## **Pharmacological Data**

The following table summarizes the available quantitative data on the pharmacological activity of **Org37684**.



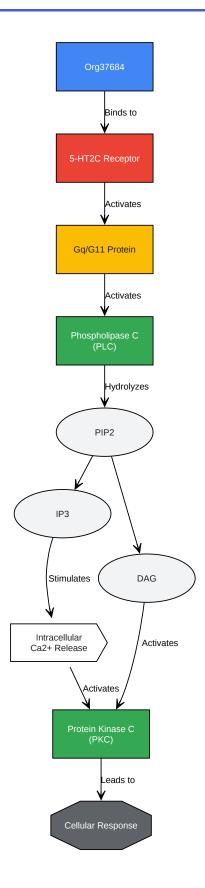
Parameter	Receptor	Value	Assay Type	Reference
pKi	5-HT2C	7.8	Radioligand Binding	[6]
EC50	5-HT2C	2.9 nM	Functional Assay	[7]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

# **Signaling Pathway**

The signaling pathway initiated by the activation of the 5-HT2C receptor by **Org37684** is depicted below.





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Org37684-activated 5-HT2C receptor signaling pathway.



## **Experimental Protocols**

Detailed experimental protocols for the synthesis and pharmacological characterization of **Org37684** are not readily available in the public domain. However, general methodologies for radioligand binding assays and functional assays for GPCRs can be adapted for studying this compound.

#### 5.1. Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A typical competitive binding assay would involve:

- Membrane Preparation: Preparation of cell membranes expressing the 5-HT2C receptor.
- Incubation: Incubation of the membranes with a fixed concentration of a radiolabeled 5-HT2C receptor antagonist (e.g., [3H]-mesulergine) and varying concentrations of unlabeled Org37684.
- Separation: Separation of bound from free radioligand by rapid filtration.
- Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.
- Data Analysis: The data is then analyzed to determine the IC50 (the concentration of Org37684 that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

#### 5.2. Functional Assay (General Protocol)

Functional assays measure the biological response elicited by a ligand. For a Gq-coupled receptor like the 5-HT2C receptor, a common functional assay measures changes in intracellular calcium levels:

- Cell Culture: Culture of cells stably expressing the human 5-HT2C receptor.
- Loading with a Calcium Indicator: Loading the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).



- Stimulation: Addition of varying concentrations of Org37684 to the cells.
- Detection: Measurement of the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
- Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of Org37684 that produces 50% of the maximal response) can be determined.

## **Synthesis**

A detailed, step-by-step synthesis protocol for **Org37684** is not publicly available. The synthesis would likely involve the coupling of (S)-3-hydroxypyrrolidine with a suitably activated 4-hydroxy-5-methoxy-2,3-dihydro-1H-indene derivative. The stereochemistry at the pyrrolidine ring is a critical aspect of the synthesis.

### Conclusion

**Org37684** is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its selectivity and agonist properties make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their experimental design and data interpretation. Further research is warranted to fully elucidate its therapeutic potential.

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